CDO1 degrader-1
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Overview
Description
CDO1 degrader-1 is a small molecule that functions as a molecular glue degrader targeting cysteine dioxygenase 1 (CDO1). This compound recruits CDO1 to the Von Hippel-Lindau (VHL) E3 ligase complex, leading to its selective degradation. The degradation of CDO1 has significant implications in various biological processes, including cancer cell survival and adaptation to hypoxia .
Preparation Methods
The synthesis of CDO1 degrader-1 involves several steps, including the identification of a small molecule that binds to the HIF1-α binding pocket on pVHL. This binding recruits CDO1 into the VHL-cullin-ring E3 ligase complex, leading to its degradation. The synthetic route typically involves protein arrays, mutagenesis, and protein-protein docking coupled with molecular dynamics-based solvation analysis . Industrial production methods are still under research and development, focusing on optimizing the yield and purity of the compound.
Chemical Reactions Analysis
CDO1 degrader-1 primarily undergoes reactions that facilitate its binding to the VHL E3 ligase complex. These reactions include:
Oxidation: The compound may undergo oxidation to enhance its binding affinity.
Reduction: Reduction reactions can modify the compound’s structure to improve its stability.
Substitution: Substitution reactions are used to introduce functional groups that enhance the compound’s efficacy. Common reagents used in these reactions include proline-hydroxylated HIF1-α, mutagenesis agents, and molecular dynamics-based solvation analysis tools. .
Scientific Research Applications
CDO1 degrader-1 has several scientific research applications:
Chemistry: It is used as a chemical probe to study protein degradation mechanisms.
Biology: The compound helps in understanding the role of CDO1 in cellular processes such as apoptosis and ferroptosis.
Medicine: this compound is being explored for its potential in cancer therapy, particularly in targeting cancer cells that exhibit altered CDO1 function.
Industry: The compound is used in the development of targeted protein degradation technologies, which have applications in drug discovery and development
Mechanism of Action
CDO1 degrader-1 exerts its effects by directly recruiting CDO1 to the VHL E3 ligase complex. This recruitment leads to the polyubiquitination and subsequent degradation of CDO1. The molecular targets involved include the HIF1-α binding pocket on pVHL and the composite surface formed by multiple discontiguous regions of CDO1. This mechanism presents a new avenue for targeted protein degradation .
Comparison with Similar Compounds
CDO1 degrader-1 is unique compared to other similar compounds due to its specific targeting of CDO1 and its ability to recruit it to the VHL E3 ligase complex. Similar compounds include:
PROTACs: These are bifunctional molecules that link a target protein to an E3 ligase, leading to its degradation. .
Other Molecular Glues: Compounds that function similarly by recruiting target proteins to E3 ligases, but they may target different proteins or use different ligase complexes
Properties
Molecular Formula |
C27H33N5O4 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(1H-pyrazol-5-yl)naphthalen-1-yl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O4/c1-16(33)30-24(27(2,3)4)26(36)32-15-18(34)13-23(32)25(35)28-14-17-9-10-21(22-11-12-29-31-22)20-8-6-5-7-19(17)20/h5-12,18,23-24,34H,13-15H2,1-4H3,(H,28,35)(H,29,31)(H,30,33)/t18-,23+,24-/m1/s1 |
InChI Key |
SURFMMPUSCEGRF-PUZWTLIVSA-N |
Isomeric SMILES |
CC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C |
Canonical SMILES |
CC(=O)NC(C(=O)N1CC(CC1C(=O)NCC2=CC=C(C3=CC=CC=C23)C4=CC=NN4)O)C(C)(C)C |
Origin of Product |
United States |
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